N,N'-bis(4-nitrophenyl)terephthalamide
Overview
Description
N,N’-bis(4-nitrophenyl)terephthalamide is an organic compound with the molecular formula C20H14N4O6. It is characterized by the presence of two nitrophenyl groups attached to a terephthalamide core. This compound is known for its applications in various fields, including polymer chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-bis(4-nitrophenyl)terephthalamide can be synthesized through a multi-step reaction process. One common method involves the reaction of terephthaloyl chloride with 4-nitroaniline in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the synthesis of N,N’-bis(4-nitrophenyl)terephthalamide may involve the use of automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(4-nitrophenyl)terephthalamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: N,N’-bis(4-aminophenyl)terephthalamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N’-bis(4-nitrophenyl)terephthalamide has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of poly(amide-imide) polymers, which exhibit excellent thermal and mechanical properties.
Materials Science: The compound is utilized in the development of high-performance materials with applications in electronics and aerospace.
Coordination Chemistry: It serves as a ligand in the formation of coordination polymers and metal-organic frameworks.
Mechanism of Action
The mechanism of action of N,N’-bis(4-nitrophenyl)terephthalamide involves its ability to form strong hydrogen bonds and π-π interactions. These interactions contribute to the stability and rigidity of the polymers and materials in which it is incorporated. The nitro groups can also participate in electron-withdrawing effects, influencing the reactivity of the compound in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(4-aminophenyl)terephthalamide: The reduced form of N,N’-bis(4-nitrophenyl)terephthalamide, which has amino groups instead of nitro groups.
N,N’-bis(4-fluorophenyl)terephthalamide: A similar compound with fluorine substituents instead of nitro groups.
Uniqueness
N,N’-bis(4-nitrophenyl)terephthalamide is unique due to its nitro groups, which impart distinct electronic properties and reactivity. These properties make it suitable for specific applications in polymer chemistry and materials science, where electron-withdrawing groups are advantageous .
Properties
IUPAC Name |
1-N,4-N-bis(4-nitrophenyl)benzene-1,4-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O6/c25-19(21-15-5-9-17(10-6-15)23(27)28)13-1-2-14(4-3-13)20(26)22-16-7-11-18(12-8-16)24(29)30/h1-12H,(H,21,25)(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTXPHIIIZQKMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80955620 | |
Record name | N~1~,N~4~-Bis(4-nitrophenyl)benzene-1,4-dicarboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80955620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34062-84-5 | |
Record name | NSC75042 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75042 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N~1~,N~4~-Bis(4-nitrophenyl)benzene-1,4-dicarboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80955620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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